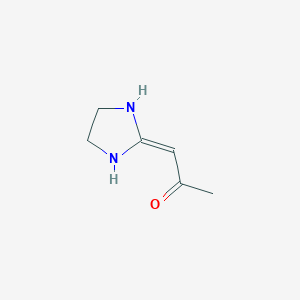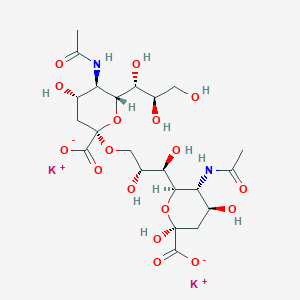
alpha-(2-9)-Disialic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-9)-Disialic acid, also known as disialic acid or Neu5,9Ac2, is a type of sialic acid that is found in various biological systems. It is a complex carbohydrate that plays a crucial role in many physiological and pathological processes. Disialic acid is known for its unique structure and properties that make it an important molecule in various fields of research.
Mecanismo De Acción
Disialic acid exerts its biological effects through various mechanisms, including receptor-ligand interactions, enzymatic activity, and modulation of signal transduction pathways. It binds to specific receptors on immune cells and neurons, leading to the activation of downstream signaling pathways. Disialic acid also modulates the activity of enzymes involved in the synthesis and degradation of other carbohydrates.
Efectos Bioquímicos Y Fisiológicos
Disialic acid has a wide range of biochemical and physiological effects, including modulation of immune responses, regulation of cell adhesion and migration, and modulation of neuronal function. It has been shown to play a role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Disialic acid has several advantages and limitations for lab experiments. It is a complex molecule that requires specialized techniques for analysis and synthesis. However, its unique properties make it an important molecule for studying various biological processes. Disialic acid can be used as a tool for studying receptor-ligand interactions, enzymatic activity, and signal transduction pathways.
Direcciones Futuras
There are several future directions for alpha-(2-9)-Disialic acid acid research. One area of interest is the development of new methods for synthesizing alpha-(2-9)-Disialic acid acid. Another area of interest is the identification of new biological functions and mechanisms of action for alpha-(2-9)-Disialic acid acid. Additionally, alpha-(2-9)-Disialic acid acid may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, alpha-(2-9)-Disialic acid is a complex carbohydrate that plays a crucial role in various biological processes. It has unique properties that make it an important molecule for studying various biological processes. Disialic acid has several advantages and limitations for lab experiments, and there are several future directions for alpha-(2-9)-Disialic acid acid research. Understanding the biological functions and mechanisms of action of alpha-(2-9)-Disialic acid acid may lead to the development of new therapeutic strategies for the treatment of various diseases.
Métodos De Síntesis
Disialic acid can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create alpha-(2-9)-Disialic acid acid. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction that leads to the formation of alpha-(2-9)-Disialic acid acid. Both methods have their advantages and limitations, and the choice of method depends on the specific application.
Aplicaciones Científicas De Investigación
Disialic acid has been extensively studied in various fields of research, including immunology, glycobiology, and neuroscience. It has been found to play an important role in the immune system, where it acts as a ligand for certain immune receptors. Disialic acid also plays a role in neuronal development and function, where it is involved in synaptic plasticity and memory formation.
Propiedades
Número CAS |
114474-59-8 |
|---|---|
Nombre del producto |
alpha-(2-9)-Disialic acid |
Fórmula molecular |
C22H34K2N2O17 |
Peso molecular |
676.7 g/mol |
Nombre IUPAC |
dipotassium;(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-[(2R,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H36N2O17.2K/c1-7(26)23-13-9(28)3-21(38,19(34)35)40-17(13)16(33)12(31)6-39-22(20(36)37)4-10(29)14(24-8(2)27)18(41-22)15(32)11(30)5-25;;/h9-18,25,28-33,38H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,34,35)(H,36,37);;/q;2*+1/p-2/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21-,22+;;/m0../s1 |
Clave InChI |
GWXXDIQADFGQPM-APWQMXJUSA-L |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
SMILES |
CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |
Sinónimos |
alpha-(2-9)-disialic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



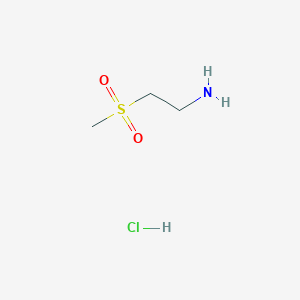
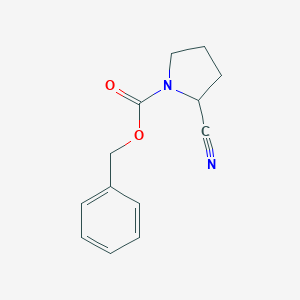
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
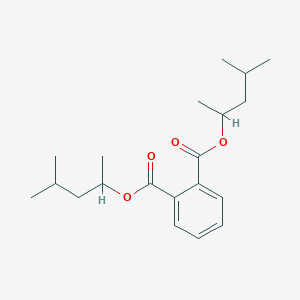
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
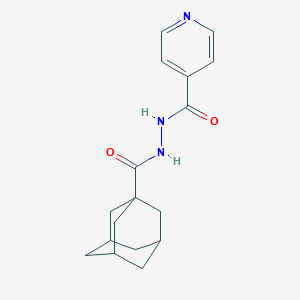
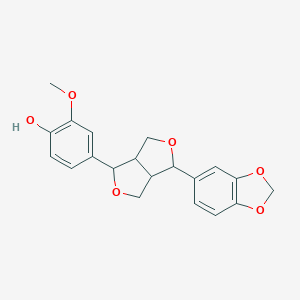
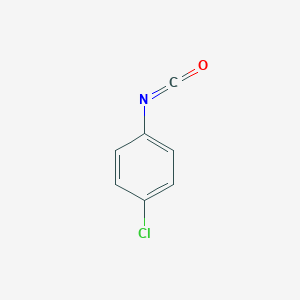
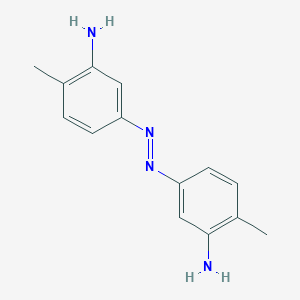
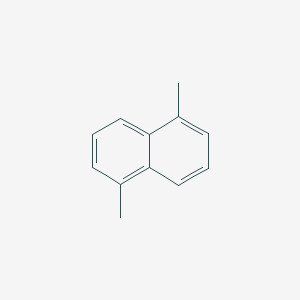
![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)
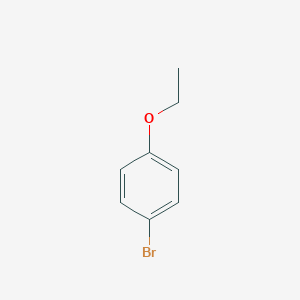
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)
